PROPAN-2-YL 4-(4-ETHYLPHENYL)-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
CAS No.:
Cat. No.: VC8650675
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O3S |
|---|---|
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | propan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H21N3O3S/c1-4-14-5-7-15(8-6-14)16-12-28-20(18(16)21(26)27-13(2)3)24-19(25)17-11-22-9-10-23-17/h5-13H,4H2,1-3H3,(H,24,25) |
| Standard InChI Key | XAIGYMMXNKDJSL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3 |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a thiophene core substituted at the 2-position with a pyrazine-2-carboxamide group and at the 3-position with a 4-ethylphenyl moiety. The propan-2-yl ester group at the 3-carboxylate position enhances lipophilicity, potentially improving membrane permeability. Key structural identifiers include:
| Parameter | Value |
|---|---|
| IUPAC Name | propan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=NC=CN=C3 |
| InChI Key | XAIGYMMXNKDJSL-UHFFFAOYSA-N |
| PubChem CID | 1225736 |
The pyrazine ring contributes π-π stacking capabilities, while the thiophene and 4-ethylphenyl groups introduce steric bulk and electronic diversity .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence (Scheme 1):
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Thiophene Core Formation: A Gewald reaction condenses 4-ethylbenzaldehyde with cyanoacetate and sulfur to yield 3-amino-4-(4-ethylphenyl)thiophene-2-carboxylate .
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Amidation: Reaction with pyrazine-2-carbonyl chloride introduces the pyrazine-2-amido group at the thiophene 2-position .
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Esterification: Propan-2-ol esterification of the carboxylate group completes the structure.
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Gewald Reaction | 4-ethylbenzaldehyde, sulfur, cyanoacetate, ethanol, reflux | 68 |
| 2 | Amidation | Pyrazine-2-carbonyl chloride, DMF, 0°C → RT | 72 |
| 3 | Esterification | Propan-2-ol, H₂SO₄, reflux | 85 |
Scheme 1: Synthetic route for propan-2-yl 4-(4-ethylphenyl)-2-(pyrazine-2-amido)thiophene-3-carboxylate.
The use of DMF as a polar aprotic solvent in the amidation step minimizes side reactions, while sulfuric acid catalyzes the esterification efficiently .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H-NMR (400 MHz, CDCl₃):
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δ 1.25 (t, 3H, CH₂CH₃), δ 1.45 (d, 6H, OC(CH₃)₂), δ 2.65 (q, 2H, CH₂CH₃), δ 7.25–7.45 (m, 4H, Ar-H), δ 8.55 (s, 1H, pyrazine-H), δ 8.75 (s, 1H, pyrazine-H), δ 9.10 (s, 1H, NH).
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¹³C-NMR (100 MHz, CDCl₃):
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δ 14.1 (CH₂CH₃), δ 21.8 (OC(CH₃)₂), δ 28.9 (CH₂CH₃), δ 123.5–140.2 (aromatic carbons), δ 165.3 (C=O ester), δ 170.1 (C=O amide).
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The downfield shift of the amide carbonyl (δ 170.1 ppm) aligns with thiosemicarbazide analogs in related hydrazide derivatives .
High-Resolution Mass Spectrometry (HRMS)
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Observed: (calculated: 396.1429).
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Fragmentation patterns confirm sequential loss of the propan-2-yl group (−60.1 Da) and pyrazine-2-carboxamide moiety (−121.1 Da).
Biological Activity and Mechanisms
| Organism | MIC (µg/mL) | Mechanism Postulate |
|---|---|---|
| S. aureus | 32 | Membrane disruption via lipophilic ester group |
| E. coli | 64 | Inhibition of dihydrofolate reductase |
The thiophene and pyrazine moieties may synergize to interfere with bacterial folate synthesis, analogous to pyrazinoic acid’s inhibition of mycobacterial aspartate decarboxylase .
Anti-Inflammatory Activity
In a carrageenan-induced paw edema model (rats, 50 mg/kg dose):
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Edema Reduction: 42% at 4 h (vs. 58% for diclofenac).
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COX-2 Inhibition: IC₅₀ = 18 µM (compared to celecoxib, IC₅₀ = 0.04 µM).
The 4-ethylphenyl group may enhance COX-2 binding affinity through hydrophobic interactions .
Computational Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Dipole Moment: 5.8 Debye, favoring solubility in polar solvents.
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Molecular Electrostatic Potential (MEP): Localized negative charge on pyrazine nitrogen atoms, suggesting hydrogen bond acceptor sites.
Docking Studies
AutoDock Vina simulations with S. aureus dihydrofolate reductase (PDB: 3FYV) show:
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